molecular formula C20H22ClN3O4 B4575002 4-acetyl-1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4575002
M. Wt: 403.9 g/mol
InChI Key: OYCGUTUYJOTRQZ-UHFFFAOYSA-N
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Description

4-acetyl-1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C20H22ClN3O4 and its molecular weight is 403.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.1298839 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

A general method for the synthesis of pyrazoles, including derivatives similar to the compound , involves a two-step process starting with the reaction between organyl diethylacetals and the Vilsmeier reagent, followed by a reaction with hydrazine monohydrogenchloride to yield the desired pyrazoles. This method has shown to produce pyrazoles with significant structural and functional diversity, providing a foundation for further exploration of their applications in various fields of chemical research (Reger et al., 2003).

Catalytic Applications

The compound's pyrazole moiety is structurally similar to that in catalysts used for asymmetric transfer hydrogenation of ketones, showcasing its potential utility in catalytic processes. Catalysts derived from pyrazole-based ligands have been reported to facilitate the transfer hydrogenation of ketones, demonstrating the versatility of pyrazole derivatives in catalysis (Magubane et al., 2017).

Antimicrobial Activity

Pyrrole derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting potential for the compound to serve as a basis for the development of new antimicrobial agents. A series of isoxazoline-incorporated pyrrole derivatives exhibited significant in vitro antibacterial activity, indicating the promising antimicrobial potential of pyrrole-containing compounds (Kumar et al., 2017).

Corrosion Inhibition

Pyrazoline derivatives have demonstrated effectiveness in inhibiting the corrosion of mild steel in hydrochloric acid solution, a property that could be explored for derivatives of the specified compound. The study showcases the potential of pyrazoline compounds as corrosion inhibitors, providing insights into their mechanism of action and effectiveness at different temperatures (Lgaz et al., 2020).

Properties

IUPAC Name

3-acetyl-1-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4/c1-11-17(21)12(2)24(22-11)10-9-23-18(14-5-7-15(28-4)8-6-14)16(13(3)25)19(26)20(23)27/h5-8,18,26H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCGUTUYJOTRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCN2C(C(=C(C2=O)O)C(=O)C)C3=CC=C(C=C3)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-acetyl-1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
4-acetyl-1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
Reactant of Route 3
4-acetyl-1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
Reactant of Route 4
4-acetyl-1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
Reactant of Route 5
4-acetyl-1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
Reactant of Route 6
4-acetyl-1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

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